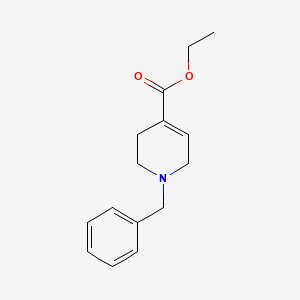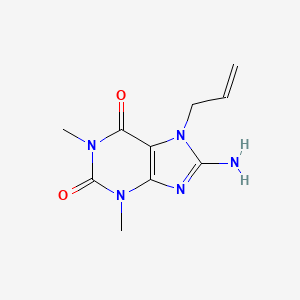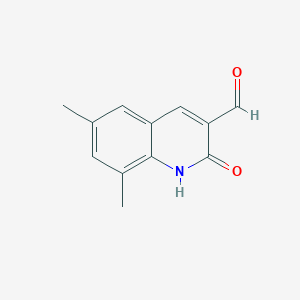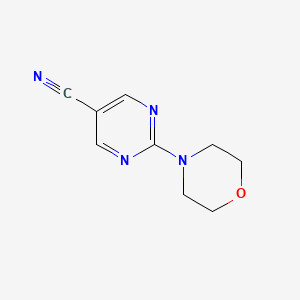
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde (4-BPPC) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and other areas of scientific research. 4-BPPC is a cyclic compound composed of a 5-membered ring of carbon atoms with a bromine atom attached and a pyrrole ring attached to a carbaldehyde group. It has been studied for its potential use as a pharmaceutical agent, as a synthetic intermediate, and as a building block in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been studied for their antimicrobial and anticancer properties. They were synthesized to combat drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Application Summary: This compound is a novel Mannich derivative with promising antibacterial activity .
- Methods of Application: The compound was obtained via a four-step protocol. The 1,2,4-triazole derivative was prepared in a very simple and efficient procedure .
- Results: The structure of the product was assigned by HRMS, IR, 1H and 13C NMR experiments .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHCFNYFDUHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363268 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
477850-19-4 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

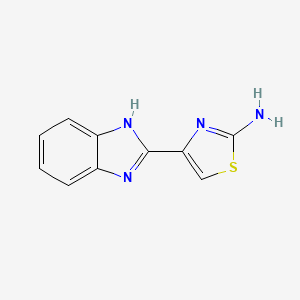
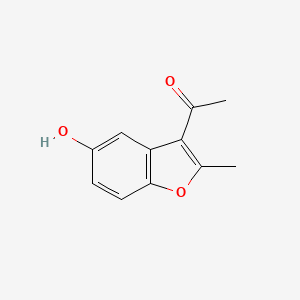
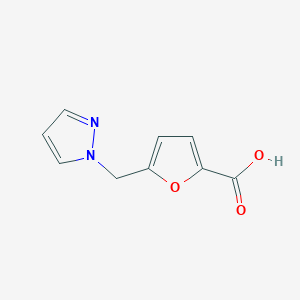
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)
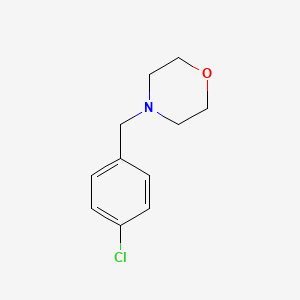
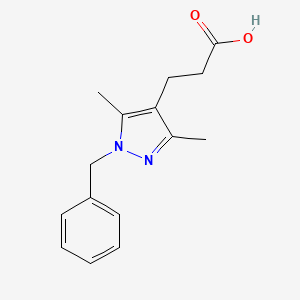
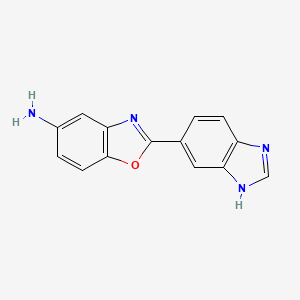
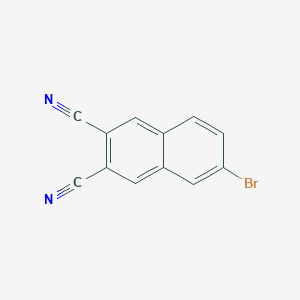
![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)
